molecular formula C7H11ClN2O B1432981 (3-Methoxypyridin-2-yl)methanamine hydrochloride CAS No. 1588441-00-2

(3-Methoxypyridin-2-yl)methanamine hydrochloride

Cat. No.: B1432981
CAS No.: 1588441-00-2
M. Wt: 174.63 g/mol
InChI Key: UVTVZSYFGGXRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxypyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A derivative of (3-Methoxypyridin-2-yl)methanamine, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for antibacterial and antifungal activity, showing acceptable results. This highlights its potential in developing new antimicrobial agents (B. G. Rao, A. Prasad, & P. Rao, 2013).

Medicinal Chemistry and Drug Design

  • A compound containing a methoxypyridine moiety, similar to (3-Methoxypyridin-2-yl)methanamine, was identified as a potent antagonist of the alpha(v)beta(3) receptor, with potential applications in osteoporosis treatment. The compound exhibited efficacy in in vivo models of bone turnover (J. Hutchinson et al., 2003).

Organic Synthesis

  • Methoxypyridines have been utilized in the total synthesis of Lycopodium alkaloids, such as lycoposerramine R. This process included an Eschenmoser Claisen rearrangement to form a key quaternary carbon center (Vishnumaya Bisai & R. Sarpong, 2010).

Structural Chemistry

  • The structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate demonstrated distinct protonation sites and hydrogen bonding patterns. This research contributes to understanding the molecular structure and interactions of methoxypyridine derivatives (Denise Böck et al., 2021).

Catalysis and Chemical Reactions

  • Diiron(III) complexes of tridentate 3N ligands, including those with methoxypyridine moieties, have been studied as functional models for methane monooxygenases. These complexes were investigated for their role in the selective hydroxylation of alkanes, demonstrating potential applications in industrial catalysis (M. Sankaralingam & M. Palaniandavar, 2014).

Properties

IUPAC Name

(3-methoxypyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVZSYFGGXRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.